8-(4-Chloro-2-nitrophenoxy)-2-methylquinoline
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Overview
Description
8-(4-Chloro-2-nitrophenoxy)-2-methylquinoline is a complex organic compound that features a quinoline core substituted with a 4-chloro-2-nitrophenoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chloro-2-nitrophenoxy)-2-methylquinoline typically involves the reaction of 4-chloro-2-nitrophenol with 2-methylquinoline under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
8-(4-Chloro-2-nitrophenoxy)-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles (amines, thiols), base (potassium carbonate), solvent (DMF).
Reduction: Hydrogen gas, palladium catalyst.
Major Products Formed
Oxidation: Formation of 8-(4-Amino-2-nitrophenoxy)-2-methylquinoline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 8-(4-Amino-2-nitrophenoxy)-2-methylquinoline.
Scientific Research Applications
8-(4-Chloro-2-nitrophenoxy)-2-methylquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(4-Chloro-2-nitrophenoxy)-2-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitrophenol: A precursor in the synthesis of 8-(4-Chloro-2-nitrophenoxy)-2-methylquinoline.
2-Methylquinoline: Another precursor used in the synthesis.
4-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a 4-chloro-2-nitrophenoxy group makes it a versatile compound for various applications.
Properties
IUPAC Name |
8-(4-chloro-2-nitrophenoxy)-2-methylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c1-10-5-6-11-3-2-4-15(16(11)18-10)22-14-8-7-12(17)9-13(14)19(20)21/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAQNDQXMRTKGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC3=C(C=C(C=C3)Cl)[N+](=O)[O-])C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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